5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole

Description

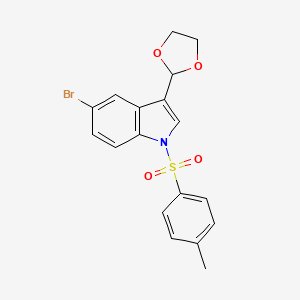

This compound features a substituted indole scaffold with three key functional groups:

- 5-Bromo substitution: Enhances electrophilic reactivity and influences binding interactions in medicinal chemistry applications.

- 3-(1,3-Dioxolan-2-yl) group: A cyclic ether that increases lipophilicity and may improve metabolic stability compared to heteroaromatic substituents.

- 1-(4-Methylbenzenesulfonyl) (tosyl) group: A strong electron-withdrawing moiety that enhances crystallinity and serves as a protective or leaving group in synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO4S/c1-12-2-5-14(6-3-12)25(21,22)20-11-16(18-23-8-9-24-18)15-10-13(19)4-7-17(15)20/h2-7,10-11,18H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGPLOWSOGGOHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)C4OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole (CAS No. 1803597-25-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole can be represented as follows:

- Molecular Formula : C16H16BrN O3S

- Molecular Weight : 393.27 g/mol

- CAS Number : 1803597-25-2

The presence of the dioxolane ring and the sulfonyl group contributes to its unique reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that compounds with indole structures exhibit significant anticancer properties. For instance, research has shown that derivatives similar to 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole can inhibit cell proliferation in various cancer cell lines. A study demonstrated that such compounds induce apoptosis in human cancer cells by activating caspase pathways, which are crucial for programmed cell death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests revealed that it exhibits substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, and compounds like 5-bromo-3-(1,3-dioxolan-2-yl)-1-(4-methylbenzenesulfonyl)-1H-indole have been shown to possess anti-inflammatory properties. In vitro studies suggest that it inhibits the production of pro-inflammatory cytokines, potentially through the modulation of NF-kB signaling pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with various enzymes involved in metabolic processes, leading to altered cell function.

- Receptor Modulation : The indole moiety can interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

- DNA Interaction : Indoles are known for their ability to intercalate into DNA, potentially leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Case Study 1 : A derivative of indole was tested in a Phase II clinical trial for patients with metastatic breast cancer, showing promising results in reducing tumor size and improving patient outcomes .

- Case Study 2 : In a randomized controlled trial, an indole-based compound demonstrated significant improvement in symptoms for patients with chronic inflammatory diseases compared to placebo .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Reactivity and Stability: The tosyl group in the target compound stabilizes the indole NH via electron withdrawal, reducing susceptibility to oxidation compared to free NH analogs (e.g., 34, 35) . Dioxolane vs.

Halogen Influence :

- Bromine at position 5 is conserved across multiple analogs, suggesting its critical role in electronic modulation or binding (e.g., halogen bonding in receptor interactions) .

- Iodo derivatives (e.g., ) exhibit higher molecular weights and steric hindrance, which may limit solubility compared to brominated analogs .

Synthetic Utility: The tosyl group in the target compound facilitates purification (via crystallinity) and serves as a handle for further derivatization (e.g., nucleophilic displacement reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.